N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the Pyrrolidine Sulfonyl Group: This step might involve sulfonylation reactions using pyrrolidine and sulfonyl chloride under basic conditions.
Formation of the Benzamide Moiety: The final step could involve coupling the thiazole derivative with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. It could be tested for antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features might allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- **N-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(morpholin-1-ylsulfonyl)benzamide
- **N-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the specific combination of functional groups it possesses. This combination can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-24(2,3)19-11-9-17(10-12-19)21-16-31-23(25-21)26-22(28)18-7-6-8-20(15-18)32(29,30)27-13-4-5-14-27/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKPDNGOMXTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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